
Deoxyfructose L-dopa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxyfructose L-dopa, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO9 and its molecular weight is 359.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroimaging Applications
Deoxyfructose L-Dopa is primarily utilized in positron emission tomography (PET) imaging. The compound is labeled with fluorine-18 to create 6-[18F]fluoro-L-DOPA, which serves as a neurotracer. Its applications include:
- Diagnosis of Neuropsychiatric Diseases : It is effective in imaging conditions like Parkinson's disease and other movement disorders due to its ability to highlight dopamine activity in the brain .
- Tumor Imaging : Recent advancements have shown that 6-[18F]fluoro-L-DOPA can also be used for imaging neuroendocrine tumors, pheochromocytoma, and pancreatic adenocarcinoma. The compound's uptake in malignant tissues is attributed to the upregulation of amino acid transporters due to increased cellular proliferation .
Application Area | Specific Use Case |
---|---|
Neuropsychiatric Imaging | Parkinson's disease, depression |
Tumor Imaging | Neuroendocrine tumors, pheochromocytoma |
Therapeutic Applications
L-Dopa itself has been a cornerstone in the treatment of Parkinson's disease. The therapeutic implications of this compound include:
- Symptomatic Relief : Chronic administration of L-Dopa improves motor symptoms significantly compared to placebo treatments. Studies indicate that optimal dosing (e.g., 300 mg/day) yields substantial improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores .
- Disease Modification : Recent trials have explored the potential disease-modifying effects of early L-Dopa treatment, suggesting that it may alter the progression of Parkinson's disease when administered early in the disease course .
Therapeutic Use | Description |
---|---|
Symptomatic Treatment | Improves motor function in Parkinson's patients |
Disease Modification | Potentially alters disease progression |
Mechanistic Insights
Research into the mechanisms by which this compound operates has revealed its interaction with dopamine receptors:
- Dopamine Receptor Activation : Studies demonstrate that dopamine formed from L-Dopa stimulates both D1 and D2 receptors, contributing to its motor effects. This dual receptor activation is crucial for understanding its pharmacodynamics in treating movement disorders .
Innovations in Drug Delivery
Recent advancements have led to the development of smart sensors aimed at optimizing L-Dopa dosage:
- Smartphone-Based Sensors : Researchers have designed devices that detect L-Dopa concentrations in biological samples, allowing for real-time adjustments to medication dosages. This innovation enhances patient management by ensuring optimal therapeutic levels are maintained .
Case Studies and Clinical Trials
Several clinical trials have highlighted the efficacy and safety of this compound:
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for Deoxyfructose L-dopa, and how do they address stereochemical purity?
- Methodological Answer: Synthesis typically involves enzymatic hydroxylation of L-tyrosine precursors using tyrosine hydroxylase, coupled with fructose derivatization. To ensure stereochemical purity, chiral chromatography (e.g., HPLC with a β-cyclodextrin column) is employed post-synthesis. Reaction conditions (pH 6.8–7.2, 37°C) and cofactors like tetrahydrobiopterin are critical for enzyme activity . Validation includes nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry for molecular weight verification.
Q. Which analytical methods are validated for quantifying this compound in complex biological matrices?
- Methodological Answer: High-performance liquid chromatography with diode-array and fluorescence detection (HPLC-DAD-FL) is widely used. For example, a C18 reverse-phase column with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (85:15 v/v) achieves baseline separation. Method validation follows ICH guidelines, including linearity (R² > 0.995), recovery rates (95–105%), and limits of detection (LOD < 0.1 µg/mL) .
Q. How do researchers standardize experimental designs for preliminary efficacy studies of this compound?
- Methodological Answer: Preclinical studies often use rodent models with induced Parkinsonian symptoms. Dose-ranging studies (e.g., 10–100 mg/kg oral administration) are conducted with randomized control groups. Behavioral assays (rotarod, open-field tests) and post-mortem striatal dopamine measurements via LC-MS/MS are standard endpoints. Blinding and sample size calculations (power ≥ 0.8, α = 0.05) are mandatory to reduce bias .
Advanced Research Questions
Q. What statistical and experimental design strategies optimize this compound bioproduction yields in microbial systems?
- Methodological Answer: Response surface methodology (RSM) with Box-Behnken or central composite designs is employed. For example, a four-variable model (tyrosine concentration, pH, CuSO₄, ascorbic acid) identifies optimal conditions. Design-Expert® software analyzes quadratic interactions, and ANOVA validates model significance (p < 0.05). Triplicate runs ensure reproducibility, with contour plots visualizing parameter interactions .
Q. How can contradictions in this compound’s efficacy across preclinical models be systematically resolved?
- Methodological Answer: Meta-analyses of pharmacokinetic (AUC, Cmax) and pharmacodynamic (dopamine receptor binding) data are conducted. Interspecies differences (e.g., murine vs. primate CYP450 metabolism) are evaluated using in vitro hepatocyte models. Dose-normalization via allometric scaling and route-adjusted bioavailability studies (IV vs. oral) clarify discrepancies .
Q. What experimental frameworks assess microbiota-dependent vs. independent production of this compound in vivo?
- Methodological Answer: Gnotobiotic models (germ-free vs. colonized animals) are used. Immunohistochemistry localizes tyrosine hydroxylase and dopa decarboxylase in gut tissues, while qPCR quantifies bacterial ddc gene expression. LC-MS/MS measures luminal vs. systemic L-dopa levels. Axenic microbial cultures (e.g., Brevundimonas spp.) are co-incubated with host cells to isolate contributions .
Q. How should researchers design clinical trials to evaluate this compound’s preventive potential in age-related macular degeneration (AMD)?
- Methodological Answer: Phase II trials use a double-blind, placebo-controlled design with high-risk cohorts (e.g., early drusen formation). Optical coherence tomography (OCT) and fundus autofluorescence track progression. Sample size is calculated using historical AMD progression rates (20% over 5 years), with interim analyses for futility. Ethical approval mandates informed consent and Data Safety Monitoring Boards (DSMBs) .
Q. What computational tools integrate multi-omics data to elucidate this compound’s mechanisms in neurodegenerative pathways?
- Methodological Answer: Pathway enrichment analysis (e.g., KEGG, Reactome) links transcriptomic/proteomic data to dopamine synthesis and oxidative stress pathways. Molecular docking (AutoDock Vina) predicts L-dopa’s interaction with α-synuclein fibrils. Machine learning (Random Forest, SVM) classifies responders vs. non-responders using metabolomic profiles .
Q. Methodological Considerations for Data Interpretation
- Handling Conflicting Results : Use sensitivity analysis to weigh study quality (e.g., risk of bias in animal trials) and adjust for confounders (e.g., diet, comorbidities) .
- Limitations Reporting : Explicitly state sample size constraints, model organism relevance, and assay detection thresholds in discussions .
- Interdisciplinary Collaboration : Partner with microbiologists for gut-brain axis studies or statisticians for advanced RSM optimization .
特性
CAS番号 |
81619-12-7 |
---|---|
分子式 |
C15H21NO9 |
分子量 |
359.33 g/mol |
IUPAC名 |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO9/c17-9-2-1-7(4-10(9)18)3-8(14(22)23)16-6-15(24)13(21)12(20)11(19)5-25-15/h1-2,4,8,11-13,16-21,24H,3,5-6H2,(H,22,23)/t8-,11+,12+,13-,15+/m0/s1 |
InChIキー |
CMJMNLLULOWDQJ-KJXAWDOSSA-N |
SMILES |
C1C(C(C(C(O1)(CNC(CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O |
異性体SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CNC(CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O |
同義語 |
deoxyfructose L-DOPA desoxyfructo-L-DOPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。